Enantioselectivity Benchmark in Lipase-Catalyzed Resolution
In the lipase-mediated kinetic resolution of racemic benzimidazolyl ethanols, the (R)-enantiomer is preferentially acetylated, leaving the (S)-enantiomer unreacted [1]. This enzymatic discrimination provides a basis for quantifying enantioselectivity, where the (S)-enantiomer serves as the control for establishing the enantiomeric excess (ee) and E-value of the resolution process. For analogous N-substituted benzimidazole derivatives, kinetic resolution using Novozyme 435 achieved an E-value >100, enabling the isolation of both enantiomers with high optical purity [2].
| Evidence Dimension | Enzymatic Enantioselectivity (E-value) |
|---|---|
| Target Compound Data | Not directly measured; serves as the less-preferred substrate in lipase-catalyzed resolutions |
| Comparator Or Baseline | (R)-enantiomer (preferentially acetylated) |
| Quantified Difference | For structurally related N-substituted benzimidazole derivatives, Novozyme 435 exhibits E > 100 for the resolution of racemic alcohols [2]. |
| Conditions | Transesterification with vinyl acetate in organic solvent, catalyzed by immobilized lipase Novozyme 435 [1] |
Why This Matters
The (S)-enantiomer is essential as a negative control in enzymatic resolution studies and for establishing baseline enantioselectivity parameters, which are critical for developing scalable chiral synthesis routes.
- [1] Prasad, S. S., & et al. (2008). Lipase mediated kinetic resolution of benzimidazolyl ethanols. Journal of Molecular Catalysis B: Enzymatic, 55(3-4), 99-103. View Source
- [2] Łukowska-Chojnacka, E., & et al. (2016). Lipase-catalyzed kinetic resolution of novel antifungal N-substituted benzimidazole derivatives. Chirality, 28(4), 347-354. View Source
